molecular formula C9H9F3N2 B12549563 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole CAS No. 160517-71-5

2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole

Cat. No.: B12549563
CAS No.: 160517-71-5
M. Wt: 202.18 g/mol
InChI Key: VEEGTLJYYNMJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core with a trifluoromethyl group and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a trifluoromethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.

Scientific Research Applications

2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methyl-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but lacks the dihydro component.

    2-Trifluoromethyl-2,3-dihydro-1H-benzimidazole: Similar structure but lacks the methyl group.

    2-Methyl-1H-benzimidazole: Lacks the trifluoromethyl group.

Uniqueness: 2-Methyl-2-(trifluoromethyl)-2,3-dihydro-1H-benzimidazole is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

160517-71-5

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

2-methyl-2-(trifluoromethyl)-1,3-dihydrobenzimidazole

InChI

InChI=1S/C9H9F3N2/c1-8(9(10,11)12)13-6-4-2-3-5-7(6)14-8/h2-5,13-14H,1H3

InChI Key

VEEGTLJYYNMJPG-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.